4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride
Overview
Description
4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H14BrClN2O3 and a molecular weight of 337.6 g/mol . It is characterized by the presence of a piperidine ring substituted with a 4-bromo-2-nitrophenoxy group and is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
The synthesis of 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-nitrophenol and piperidine.
Reaction Conditions: The reaction between 4-bromo-2-nitrophenol and piperidine is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate product, 4-(4-Bromo-2-nitrophenoxy)piperidine, is then isolated and purified.
Hydrochloride Formation: The final step involves the conversion of the intermediate to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form piperidone derivatives.
Scientific Research Applications
4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of piperidine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate the activity of certain enzymes and receptors in the body. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(2-Nitrophenoxy)piperidine hydrochloride: This compound has a similar structure but lacks the bromine atom, resulting in different chemical and biological properties.
4-Bromopiperidine hydrochloride: This compound contains a bromine atom but lacks the nitrophenoxy group, leading to distinct reactivity and applications.
Properties
IUPAC Name |
4-(4-bromo-2-nitrophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAJBFIMQUUBOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-95-0 | |
Record name | Piperidine, 4-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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